molecular formula C20H15ClN2O2S2 B2938299 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 638138-46-2

3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2938299
CAS RN: 638138-46-2
M. Wt: 414.92
InChI Key: TVRSHPBSCKLLQL-NEOBQEPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H15ClN2O2S2 and its molecular weight is 414.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Thiazolidine derivatives, including those related to the compound , have been synthesized through various methods, emphasizing their potential in organic and medicinal chemistry. For instance, novel derivatives were prepared through a multicomponent synthesis process, characterized by a range of techniques including IR, NMR, and mass spectrometry, highlighting the versatility of thiazolidine frameworks in drug design and development (Hossaini et al., 2017).

Anticancer Activity

One of the most significant areas of research involving thiazolidine derivatives is their application in cancer treatment. Certain thiazolidine compounds have demonstrated pro-apoptotic activities, particularly against melanoma cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). These findings suggest that derivatives of 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide could be explored for their anticancer properties.

Antimicrobial Activity

Thiazolidine derivatives also exhibit promising antimicrobial activities. For example, a study synthesized and evaluated ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial effectiveness, providing insights into the potential use of thiazolidine derivatives, including those similar to the compound , in combating microbial infections (Spoorthy et al., 2021).

Antidiabetic and Antihyperglycemic Potential

Research into thiazolidine derivatives has also extended into the development of antidiabetic agents. Some studies have identified thiazolidine-based compounds with significant antihyperglycemic activity, suggesting the potential for derivatives of the compound to be used in the management of diabetes mellitus (Nomura et al., 1999).

Antibiotic and Antibacterial Drugs

The capacity for thiazolidine derivatives to serve as antibiotic and antibacterial agents has been explored, with some compounds synthesized from thiazolidine frameworks demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This area of research underscores the potential for compounds like 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide to contribute to the development of new antibacterial drugs (Ahmed, 2007).

properties

IUPAC Name

3-chloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)23(20(26)27-17)22-18(24)15-8-5-9-16(21)12-15/h2-12H,1H3,(H,22,24)/b13-10+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRSHPBSCKLLQL-NEOBQEPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.